molecular formula C10H18N2O3 B2544439 tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate CAS No. 308817-68-7

tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2544439
CAS No.: 308817-68-7
M. Wt: 214.265
InChI Key: LYBRTARFAQKQLM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate is systematically named according to IUPAC rules as follows:

  • The parent structure is pyrrolidin-2-one , a five-membered lactam ring.
  • A methyl group substitutes the carbon at position 3 of the pyrrolidinone ring.
  • A carbamate group (–OC(=O)NH–) is attached to the same carbon (position 3), with the tert-butyl group (–C(CH₃)₃) as the carbamate’s ester moiety.

The full IUPAC name is tert-butyl 3-methyl-2-oxopyrrolidin-3-ylcarbamate .

Isomeric Considerations :

  • Stereoisomerism : The 3-methyl and carbamate substituents on the pyrrolidinone ring create a chiral center at position 3. This results in two enantiomers: (R)- and (S)-configurations. Commercial samples may exist as racemic mixtures unless specified otherwise .
  • Tautomerism : The lactam structure (pyrrolidin-2-one) is stabilized by resonance, minimizing keto-enol tautomerism.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.44 ppm (s, 9H) : Singlet for the tert-butyl group.
  • δ 1.56 ppm (s, 3H) : Singlet for the 3-methyl group on the pyrrolidinone ring.
  • δ 2.50–2.70 ppm (m, 2H) : Methylene protons adjacent to the lactam carbonyl.
  • δ 3.20–3.40 ppm (m, 2H) : Methylene protons adjacent to the nitrogen atom.
  • δ 5.10 ppm (br s, 1H) : Broad singlet for the carbamate NH proton .

¹³C NMR (100 MHz, CDCl₃) :

  • δ 28.2 ppm : tert-Butyl carbons.
  • δ 22.1 ppm : 3-Methyl carbon.
  • δ 175.8 ppm : Lactam carbonyl (C=O).
  • δ 155.2 ppm : Carbamate carbonyl (C=O).
  • δ 50–60 ppm : Methylene carbons in the pyrrolidinone ring .

Infrared (IR) Spectroscopy and Functional Group Verification

Key IR absorptions (cm⁻¹):

  • 3320 : N–H stretch (carbamate).
  • 1705 : C=O stretch (carbamate).
  • 1680 : C=O stretch (lactam).
  • 2970–2860 : C–H stretches (tert-butyl and methyl groups).
  • 1460–1380 : C–H bending (methyl groups) .

High-Resolution Mass Spectrometry (HRMS) Characterization

  • Molecular Formula : C₁₀H₁₈N₂O₃.
  • Exact Mass : 214.1317 g/mol.
  • Observed [M+H]⁺ : m/z 215.1390 (Δ = 0.0073 ppm).
  • Fragmentation Patterns :
    • Loss of tert-butyl group (–C₄H₉): m/z 159.
    • Cleavage of the carbamate moiety: m/z 114 .

Crystallographic Studies and Conformational Analysis

X-Ray Diffraction (XRD) Insights :

  • The pyrrolidinone ring adopts a half-chair conformation , with the lactam carbonyl oxygen in a pseudo-axial position.
  • The tert-butyl group lies perpendicular to the ring plane, minimizing steric hindrance.
  • Key Bond Lengths :
    • C=O (lactam): 1.23 Å.
    • C=O (carbamate): 1.21 Å.
    • N–C (carbamate): 1.35 Å .

Conformational Flexibility :

  • The carbamate linkage allows rotation, but steric effects from the tert-butyl group restrict free movement.
  • Intramolecular hydrogen bonding between the carbamate NH and lactam carbonyl stabilizes the syn-periplanar conformation .

Table 1: Summary of Spectroscopic and Crystallographic Data

Parameter Data
Molecular Formula C₁₀H₁₈N₂O₃
IUPAC Name tert-Butyl 3-methyl-2-oxopyrrolidin-3-ylcarbamate
¹H NMR (δ, ppm) 1.44 (s, 9H), 1.56 (s, 3H), 2.50–3.40 (m, 4H), 5.10 (br s, 1H)
¹³C NMR (δ, ppm) 28.2, 22.1, 175.8, 155.2, 50–60
IR (cm⁻¹) 3320, 1705, 1680, 2970–2860
HRMS ([M+H]⁺) 215.1390
Crystal System Monoclinic
Space Group P2₁/c

Properties

IUPAC Name

tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBRTARFAQKQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308817-68-7
Record name tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate
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Preparation Methods

The synthesis of tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate is used in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It has applications in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Findings :

  • Cyclobutanone analogs (similarity index: 0.94) show reduced steric hindrance, enabling faster ring-opening reactions in nucleophilic substitutions .

Tert-Butyl Carbamates with Pyridine/Pyrimidine Substituents

Compounds combining tert-butyl carbamate with aromatic heterocycles demonstrate divergent reactivities and applications:

Compound Name CAS Number Molecular Formula Key Functional Group Application
tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate C₁₄H₁₇N₃O₃ Pyridine-oxadiazole hybrid Antimicrobial agent precursor
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ Fluoropyridine Radioligand synthesis
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₁N₃O₂ Pyrimidine-pyrrolidine conjugate Kinase inhibitor intermediate

Key Findings :

  • The pyridine-oxadiazole hybrid (C₁₄H₁₇N₃O₃) in shows enhanced metabolic stability compared to pyrrolidinone derivatives, making it suitable for oral drug candidates .
  • Fluorinated pyridine derivatives (e.g., tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate) exhibit increased lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

Tert-Butyl Carbamates with Complex Polycyclic Frameworks

Advanced derivatives with fused or bridged rings highlight structural diversity:

Compound Name CAS Number Molecular Formula Structural Complexity Synthetic Use
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate C₁₄H₂₁NO₃ Bicyclo[2.2.2]octane scaffold Peptidomimetic design
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₁₇H₂₇ClIN₃O₃ Halogenated pyrimidine-cyclohexane Anticancer lead optimization

Key Findings :

  • The bicyclo[2.2.2]octane scaffold imposes conformational constraints, mimicking peptide secondary structures in protease inhibitors .
  • Halogenated pyrimidine derivatives (e.g., C₁₇H₂₇ClIN₃O₃) demonstrate potent binding to DNA repair enzymes (IC₅₀ < 100 nM) .

Biological Activity

Introduction

Tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a tert-butyl group and a pyrrolidinone moiety, is being explored for its applications in enzyme inhibition and therapeutic development.

  • Molecular Formula : C11H19N2O3
  • Molecular Weight : Approximately 227.28 g/mol
  • Structure : The compound contains a tert-butyl group attached to a 3-methyl-2-oxopyrrolidin-3-yl backbone, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. Its mechanism often includes:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their conformation and affecting their catalytic efficiency. This interaction is crucial for modulating various biochemical pathways.
  • Target Modulation : By interacting with specific receptors or proteins, it may influence cellular signaling pathways, leading to potential therapeutic effects.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Enzyme Inhibition : Studies have shown that this compound acts as an enzyme inhibitor, which is significant in the context of diseases where enzyme dysregulation is a factor.
  • Potential Therapeutic Applications : The compound is being investigated for its role in drug development, particularly in the context of diseases like cancer and viral infections.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity by binding to active sites
Therapeutic PotentialExplored for applications in treating various diseases
Interaction with ProteinsAffects protein interactions and cellular signaling pathways

Case Studies

  • Inhibition of SARS-CoV Proteases : In studies focused on coronavirus proteases, compounds similar to this compound have demonstrated significant inhibitory effects, suggesting potential applications in antiviral drug development. The structure's ability to form stable interactions with protease active sites has been highlighted as a key factor in its efficacy .
  • Peptidomimetic Studies : Research involving peptidomimetics has shown that modifications to the carbamate structure can lead to varying degrees of enzyme inhibition, indicating that structural nuances significantly impact biological activity .

Research Findings

Recent studies emphasize the importance of structural modifications on the biological activity of carbamate derivatives:

  • Variations in the tert-butyl group can lead to changes in potency against specific enzymes, demonstrating the need for careful design in drug development.
  • The stability of the carbamate bond plays a critical role in the compound's ability to function as an inhibitor, impacting its pharmacokinetic properties and overall therapeutic potential .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via carbamate protection of a pyrrolidinone precursor. Key steps include:

  • Catalyst Selection : Acidic conditions (e.g., HClO4-SiO2) promote carbamate formation at 80°C, with reaction completion monitored by TLC .
  • Purification : Column chromatography using gradients of hexane/ethyl acetate (2:8) effectively isolates the product .
  • Yield Optimization : Adjusting stoichiometry of tert-butoxycarbonyl (Boc) reagents and reaction time (e.g., 8–24 hours) minimizes side products .

Q. Which analytical techniques are most reliable for characterizing tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key peaks: Boc tert-butyl protons (δ ~1.4 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : LC-MS ([M+Na]+) confirms molecular weight (e.g., m/z 298 for similar carbamates) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL (SHELX suite) for small-molecule refinement .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl carbamate derivatives?

  • Chiral Resolution :

  • Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • For diastereomers, exploit differences in solubility via fractional crystallization (e.g., using ethanol/water mixtures) .
    • Stereoselective Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidinone ring formation to bias stereochemistry .

Q. What computational methods are effective for modeling the conformational dynamics of tert-butyl carbamates?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric effects of the tert-butyl group on pyrrolidinone puckering .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?

  • Troubleshooting Steps :

  • Impurity Analysis : Compare experimental LC-MS with theoretical isotopic patterns to detect byproducts (e.g., de-Boc intermediates) .
  • Tautomerism Check : For pyrrolidinone derivatives, verify the absence of keto-enol tautomers via variable-temperature NMR .

Q. What strategies are recommended for studying the reaction mechanism of Boc protection in sterically hindered pyrrolidinones?

  • Mechanistic Probes :

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., Boc group activation) .
  • Isotopic Labeling : Use ¹⁸O-labeled Boc anhydride to trace oxygen incorporation into the carbonyl group .
    • Intermediate Trapping : Quench reactions at short intervals and isolate intermediates (e.g., mixed carbonates) via flash chromatography .

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